3-(2H-tetrazol-5-yl)piperidine
Overview
Description
Piperidine, 3-(1H-tetrazol-5-yl)- is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions. For instance, the synthesis of 5-substituted 1H-tetrazoles involves treatment of primary amines with orthocarboxylic acid ester/sodium azide and employment of metallic triflates or imidazolium ionic liquids .Molecular Structure Analysis
The molecular structure of Piperidine, 3-(1H-tetrazol-5-yl)- is complex. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving Piperidine, 3-(1H-tetrazol-5-yl)- are diverse. For instance, it can undergo 1,3-dipolar cycloaddition of nitriles using NaN3 or TMSN3 in the presence of catalysts such as AlCl3, BF3–OEt2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel Heterocyclic Compounds Synthesis : Piperidine, 3-(1H-tetrazol-5-yl) derivatives exhibit promising antimicrobial activities, with several compounds showing significant efficacy compared to reference drug candidates. This suggests potential for these compounds as new lead molecules in antimicrobial drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Neuropharmacological Research
- Dopamine and Serotonin Receptor Affinity : Certain 3-substituted 1-(4-fluorophenyl)-1H-indoles with piperidine structures, including derivatives of Piperidine, 3-(1H-tetrazol-5-yl), have shown potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. This highlights their potential in neuropharmacological research and drug development for central nervous system disorders (Perregaard et al., 1992).
Structure-Activity Relationships
- Crystal Structure Studies : Research on the crystal structures of Piperidine, 3-(1H-tetrazol-5-yl) derivatives has provided insights into the molecular conformations and interactions that are critical for their biological activities. This information is valuable for the design of new therapeutic agents (Lenda et al., 2004).
Muscarinic Activity
- Bioisosteres of Arecoline : Piperidine derivatives of tetrazoles and triazoles, including Piperidine, 3-(1H-tetrazol-5-yl), have been synthesized and evaluated for their muscarinic activity. These compounds are of interest in developing drugs for Alzheimer's disease, showcasing the significance of Piperidine, 3-(1H-tetrazol-5-yl) in medicinal chemistry (Moltzen et al., 1994).
Drug Development
- Synthesis of Bioactive Compounds : Piperidine, 3-(1H-tetrazol-5-yl) is used in the synthesis of bioactive heterocyclic compounds, which have shown potential as pharmacologically active agents. This further emphasizes the role of Piperidine, 3-(1H-tetrazol-5-yl) in drug discovery and development (Megha, Bodke, & Shanavaz, 2023).
Future Directions
The future directions for research on Piperidine, 3-(1H-tetrazol-5-yl)- are promising. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles are known to interact with their targets through receptor-ligand interactions . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions.
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of 3-(2H-tetrazol-5-yl)piperidine.
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEFVXLZSZMMMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438817 | |
Record name | Piperidine, 3-(1H-tetrazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112626-96-7 | |
Record name | Piperidine, 3-(1H-tetrazol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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